molecular formula C8H17LiO B13726732 Lithium 2-ethylhexan-1-olate CAS No. 34689-96-8

Lithium 2-ethylhexan-1-olate

Cat. No.: B13726732
CAS No.: 34689-96-8
M. Wt: 136.2 g/mol
InChI Key: LWKRTMNGAUUVIN-UHFFFAOYSA-N
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Description

Lithium 2-ethylhexan-1-olate is an organolithium compound with the molecular formula C₈H₁₇LiO. It is a lithium salt of 2-ethylhexan-1-ol, a branched-chain alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-ethylhexan-1-olate can be synthesized through the reaction of 2-ethylhexan-1-ol with lithium metal. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

2-ethylhexan-1-ol+LiLithium 2-ethylhexan-1-olate+H2\text{2-ethylhexan-1-ol} + \text{Li} \rightarrow \text{this compound} + \text{H}_2 2-ethylhexan-1-ol+Li→Lithium 2-ethylhexan-1-olate+H2​

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where 2-ethylhexan-1-ol is reacted with lithium metal under controlled conditions. The process ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-ethylhexan-1-olate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding lithium salts of carboxylic acids.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Typical reducing conditions involve hydrogen gas or hydride donors.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Lithium salts of carboxylic acids.

    Reduction: Reduced organic compounds.

    Substitution: Substituted organic molecules with lithium as a leaving group.

Scientific Research Applications

Lithium 2-ethylhexan-1-olate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-lithium bonds.

    Biology: Investigated for its potential use in biological systems as a precursor for bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of lithium 2-ethylhexan-1-olate involves the formation of carbon-lithium bonds, which are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2-ethylhexanoate
  • Lithium 2-ethylhexoxide
  • Lithium 2-ethyl-1-hexylate

Uniqueness

Lithium 2-ethylhexan-1-olate is unique due to its specific structure, which provides distinct reactivity compared to other lithium alkoxides. Its branched-chain structure offers steric hindrance, influencing its reactivity and selectivity in chemical reactions.

Properties

CAS No.

34689-96-8

Molecular Formula

C8H17LiO

Molecular Weight

136.2 g/mol

IUPAC Name

lithium;2-ethylhexan-1-olate

InChI

InChI=1S/C8H17O.Li/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1

InChI Key

LWKRTMNGAUUVIN-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCC(CC)C[O-]

Origin of Product

United States

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